Ethyl 3-(bromomethyl)phenoxyacetate

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Ethyl 3-(bromomethyl)phenoxyacetate (CAS 74232-79-4) is a meta-substituted bromoaromatic ester, belonging to the phenoxyacetic acid derivative class. Its molecular formula is C11H13BrO3, with a molecular weight of 273.12 g/mol.

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
CAS No. 74232-79-4
Cat. No. B3056792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(bromomethyl)phenoxyacetate
CAS74232-79-4
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=CC(=C1)CBr
InChIInChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8H2,1H3
InChIKeyFGQCYQBPCJMPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(Bromomethyl)phenoxyacetate (CAS 74232-79-4): A Meta-Substituted Building Block for Pharmaceutical and Agrochemical Synthesis


Ethyl 3-(bromomethyl)phenoxyacetate (CAS 74232-79-4) is a meta-substituted bromoaromatic ester, belonging to the phenoxyacetic acid derivative class . Its molecular formula is C11H13BrO3, with a molecular weight of 273.12 g/mol . The compound features a bromomethyl group (-CH2Br) at the meta-position of the phenyl ring, which is linked via an ether bond to an ethyl acetate moiety . This structure provides a dual-reactive platform: the electrophilic bromomethyl group is a key site for nucleophilic substitution and cross-coupling reactions, while the ethyl ester can be hydrolyzed to a carboxylic acid for further derivatization .

Why Ethyl 3-(Bromomethyl)phenoxyacetate Cannot Be Interchanged with its Ortho, Para, or Acid Analogs


Substituting Ethyl 3-(bromomethyl)phenoxyacetate with its positional isomers (ortho- or para-) or its corresponding acid form introduces significant risks in synthetic pathways due to altered steric and electronic properties. The meta-substitution pattern creates a unique electron density profile on the aromatic ring, which directly influences the reactivity of the bromomethyl group in subsequent reactions like nucleophilic substitutions or metal-catalyzed cross-couplings [1]. For instance, the Hammett substituent constants and their resulting impact on reaction kinetics differ between meta-, ortho-, and para-substituted phenoxyacetic acids [2]. Furthermore, the ethyl ester protecting group is critical for maintaining solubility in organic solvents and for directing specific synthetic sequences; replacing it with the free acid analog (3-(bromomethyl)phenoxyacetic acid) would prematurely introduce a polar, protic functional group that can interfere with many common coupling and organometallic reactions .

Quantifiable Differentiation Evidence for Ethyl 3-(Bromomethyl)phenoxyacetate


Regiochemical Impact on Electronic Properties and Reactivity

The meta-substitution pattern of the bromomethyl group in Ethyl 3-(bromomethyl)phenoxyacetate provides distinct electronic and steric properties compared to its ortho- and para-substituted analogs. This difference is fundamental for SAR studies and synthetic planning. While direct comparative kinetic data for this specific compound is not available, the behavior of meta- versus para-substituted phenoxyacetic acids in oxidation reactions is well-documented, with reaction rates correlating to Hammett substituent constants (ρ = 2.59 at 35°C) [1]. This confirms that the position of substitution quantitatively alters reactivity, a principle directly applicable to the bromomethyl analogs [2].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Differentiation from Free Acid Analogs: Protecting Group Strategy

The presence of the ethyl ester group in the target compound, as opposed to the free carboxylic acid group in its analog 3-(Bromomethyl)phenoxyacetic acid (CAS 136645-25-5), provides a critical difference in solubility and synthetic compatibility. The target compound has a molecular weight of 273.12 g/mol and is expected to be soluble in common organic solvents like dichloromethane and THF . In contrast, the acid analog (MW: 245.07 g/mol) is more polar and can cause side reactions with organometallic reagents or coupling agents due to its acidic proton . This distinction allows the ethyl ester to be carried through multiple synthetic steps as a protected form of the carboxylic acid, to be unveiled at a later, more suitable stage of the synthesis .

Peptide Synthesis Prodrug Design Multi-step Synthesis

Proven Utility as an Intermediate for β3-Adrenoceptor Agonists

The phenoxyacetic acid scaffold, which is the core of Ethyl 3-(bromomethyl)phenoxyacetate, is a key intermediate in the synthesis of potent and selective β3-adrenoceptor agonists, a class of compounds under investigation for treating obesity, hyperglycemia, and urinary incontinence [1]. The patented synthetic route describes a multi-step process where a meta-substituted phenoxyacetic acid derivative is crucial for achieving the desired biological activity [1]. While the patent covers a broad class, the specific meta-substitution pattern of the target compound provides a direct entry point for generating focused libraries of these therapeutically relevant molecules, a capability not directly offered by ortho- or para- isomers .

Medicinal Chemistry Drug Discovery Metabolic Disease

Commercially Available Purity Benchmark

From a procurement standpoint, the target compound is commercially available with a standard purity of 95% . This establishes a verifiable benchmark for researchers and purchasers. This level of purity is suitable for most research and development applications, including multi-step synthesis where impurities can accumulate and significantly lower final yields . The availability at this defined purity level differentiates it from custom-synthesized or less common analogs that may have variable quality or require extensive in-house purification before use .

Quality Control Procurement Reproducible Synthesis

Validated Application Scenarios for Ethyl 3-(Bromomethyl)phenoxyacetate in Research and Development


Synthesis of β3-Adrenoceptor Agonist Candidates

As supported by patent literature [1], Ethyl 3-(bromomethyl)phenoxyacetate is a validated precursor for synthesizing phenoxyacetic acid derivatives with β3-adrenoceptor stimulating activity. This application leverages the compound's meta-substitution pattern and protected ester group to construct the specific pharmacophore required for this therapeutic target. Its use enables a convergent synthetic approach where the bromomethyl group can be used for late-stage diversification via nucleophilic substitution or cross-coupling reactions [1].

Multi-Step Organic Synthesis Requiring Orthogonal Protection

The ethyl ester group in Ethyl 3-(bromomethyl)phenoxyacetate serves as a masked carboxylic acid, enabling it to survive conditions incompatible with free acids (e.g., reactions with strong bases like Grignard or organolithium reagents) . This makes the compound a preferred intermediate over its acid analog in complex synthetic sequences. The bromomethyl group can be selectively manipulated while the ester remains intact, providing a high degree of synthetic control .

Generation of Focused Libraries for Structure-Activity Relationship (SAR) Studies

The well-defined meta-substitution pattern provides a distinct electronic and steric environment on the aromatic ring compared to its ortho- and para-isomers [2]. Medicinal chemists can use Ethyl 3-(bromomethyl)phenoxyacetate as a core scaffold to synthesize small libraries of analogs by reacting the electrophilic bromomethyl group with various nucleophiles. This allows for systematic exploration of the chemical space around the meta-position of the phenoxy ring, a strategy supported by class-level kinetic data showing the significant impact of substituent position on reactivity [3].

Agrochemical Intermediate Synthesis

The phenoxyacetic acid moiety is a common scaffold in commercial herbicides (e.g., 2,4-D, MCPA). While the target compound itself is an intermediate, its structure and the known herbicidal activity of phenoxyacetic acid derivatives [4] suggest its potential use as a building block for creating novel agrochemical candidates. The bromomethyl group provides a versatile handle for introducing diversity, and the meta-substitution pattern can be exploited to fine-tune the physicochemical properties and biological activity of the final product.

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